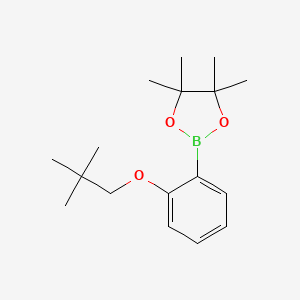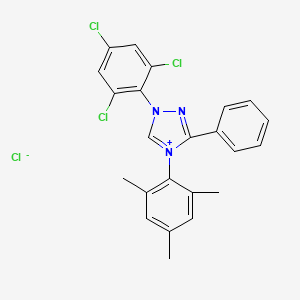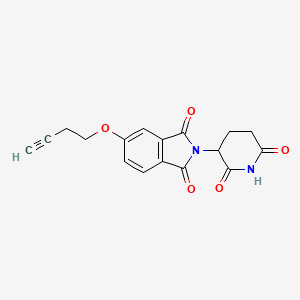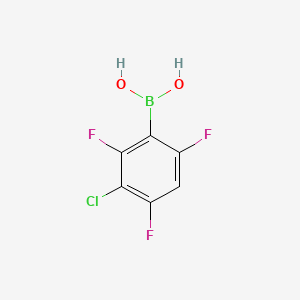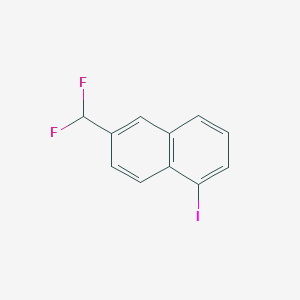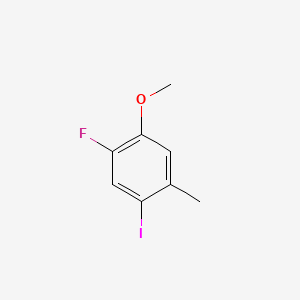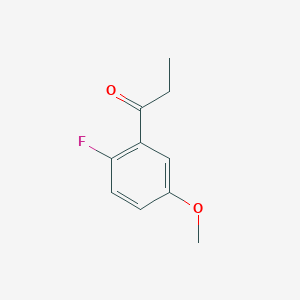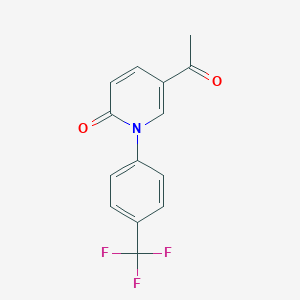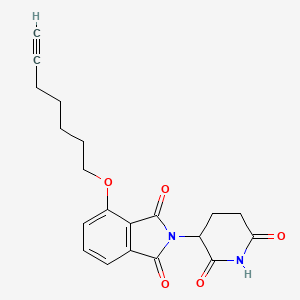
Thalidomide-O-C5-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C5-alkyne is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is specifically modified to include an alkyne group, making it a valuable tool in click chemistry and other synthetic applications. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells.
Métodos De Preparación
The synthesis of Thalidomide-O-C5-alkyne involves several steps, starting with the modification of thalidomide to introduce the alkyne group. The process typically includes:
Initial Modification: Thalidomide is first converted to an intermediate compound through a series of reactions, including nitration and reduction.
Alkyne Introduction: The intermediate is then reacted with an alkyne-containing reagent under copper-catalyzed conditions to introduce the alkyne group.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to control reaction conditions precisely, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Thalidomide-O-C5-alkyne undergoes various chemical reactions, including:
Click Chemistry: The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction is highly efficient and produces triazole-linked products.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to click chemistry applications.
Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thalidomide-O-C5-alkyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry, enabling the creation of diverse chemical libraries.
Biology: The compound is employed in the development of PROTACs, which are used to study protein degradation pathways and identify potential therapeutic targets.
Medicine: this compound derivatives are investigated for their potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique reactivity and versatility.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-C5-alkyne involves its interaction with specific molecular targets. The alkyne group allows the compound to form covalent bonds with target proteins, leading to their degradation. This process is facilitated by the E3 ubiquitin ligase complex, which tags the target proteins for degradation by the proteasome. The specific pathways involved depend on the nature of the target protein and the cellular context.
Comparación Con Compuestos Similares
Thalidomide-O-C5-alkyne is unique due to its alkyne group, which distinguishes it from other thalidomide derivatives. Similar compounds include:
Thalidomide-O-C5-azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Lenalidomide: A more potent analog of thalidomide, used primarily in cancer therapy.
Pomalidomide: Another thalidomide analog with enhanced therapeutic properties, particularly in treating multiple myeloma.
The uniqueness of this compound lies in its ability to participate in click chemistry, making it a valuable tool for synthetic and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C20H20N2O5 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24) |
Clave InChI |
CABBZPRUUKWNKR-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




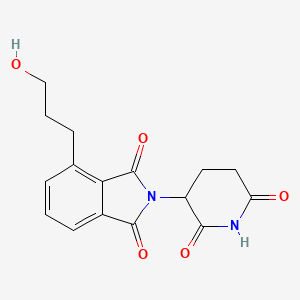

![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
